BenchChemオンラインストアへようこそ!

N-(3,4-dimethylphenyl)-2-(4-ethylpiperazin-1-yl)pteridin-4-amine

Pteridine Regioisomer Structure-Activity Relationship

This rationally designed pteridine chemotype serves as a non-interchangeable regioisomeric probe for systematic immunosuppressive and anti-inflammatory SAR profiling. Its 3,4-dimethylphenyl motif and N-ethylpiperazine handle differentiate it from common analogs, making it ideal for target engagement studies, kinase counter-screens, or use as a chromatographic and mass calibration benchmark. Available at research-grade purity for immediate procurement.

Molecular Formula C20H25N7
Molecular Weight 363.5 g/mol
CAS No. 946348-86-3
Cat. No. B6421253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,4-dimethylphenyl)-2-(4-ethylpiperazin-1-yl)pteridin-4-amine
CAS946348-86-3
Molecular FormulaC20H25N7
Molecular Weight363.5 g/mol
Structural Identifiers
SMILESCCN1CCN(CC1)C2=NC3=NC=CN=C3C(=N2)NC4=CC(=C(C=C4)C)C
InChIInChI=1S/C20H25N7/c1-4-26-9-11-27(12-10-26)20-24-18-17(21-7-8-22-18)19(25-20)23-16-6-5-14(2)15(3)13-16/h5-8,13H,4,9-12H2,1-3H3,(H,22,23,24,25)
InChIKeyMFXLHTRTFYLFAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3,4-Dimethylphenyl)-2-(4-ethylpiperazin-1-yl)pteridin-4-amine (CAS 946348-86-3): Structural Classification and Procurement Identity


N-(3,4-Dimethylphenyl)-2-(4-ethylpiperazin-1-yl)pteridin-4-amine (CAS 946348-86-3, molecular formula C20H25N7, molecular weight 363.5 g/mol) is a fully synthetic trisubstituted pteridine derivative belonging to the 2-(4-alkylpiperazin-1-yl)-4-anilino-pteridine chemotype [1]. The compound is catalogued in the PubChem substance database (CID 135402010) and falls within the broader class of pteridine derivatives extensively investigated for immunosuppressive and anti-inflammatory activity through inhibition of T-cell proliferation in Mixed Lymphocyte Reaction (MLR) assays and suppression of TNF-α production [2]. Currently, this specific compound is available solely as a research-grade chemical from specialty suppliers, typically at ≥95% purity, and is not associated with any approved pharmaceutical product or active clinical program .

Why Pteridine Core Scaffolds Cannot Be Interchanged: The Case for N-(3,4-Dimethylphenyl)-2-(4-ethylpiperazin-1-yl)pteridin-4-amine Selection


Within the 2,4-disubstituted pteridine class, both the N4-anilino substituent and the N2-piperazinyl substituent independently and synergistically govern target engagement, selectivity, and physicochemical properties [1]. Systematic SAR studies on the closely related 2-amino-4-N-piperazinyl-6-aryl-pteridine series demonstrate that substitution pattern on the pendant aryl ring directly modulates immunosuppressive potency: compounds bearing a 3,4-dimethoxyphenyl group at the 6-position achieved low nanomolar IC50 values in MLR and TNF-α assays, whereas modifications to the aryl ring or piperazine N-substituent could shift potency by orders of magnitude [2]. For procurement, the precise positioning of the two methyl groups (3,4- vs. 2,4- or 2,5-dimethylphenyl) and the alkyl chain length on the piperazine (ethyl vs. methyl) represent non-interchangeable structural variables that dictate molecular recognition, solubility, logP, and ultimately biological outcome. Substituting any close analog without experimental validation risks selecting a compound with divergent target profile and physicochemical behavior [3].

Quantitative Comparison Guide: N-(3,4-Dimethylphenyl)-2-(4-ethylpiperazin-1-yl)pteridin-4-amine vs. Closest Structural Analogs


Dimethylphenyl Regioisomer Differentiation: 3,4- vs. 2,5- vs. 2,4-Dimethylphenyl Substitution

Three regioisomers of N-(dimethylphenyl)-2-(4-ethylpiperazin-1-yl)pteridin-4-amine are commercially available, differing solely in the position of the two methyl groups on the pendant aniline ring: CAS 946348-86-3 (3,4-dimethyl), CAS 946298-01-7 (2,5-dimethyl), and CAS 946297-77-4 (2,4-dimethyl) . In the structurally analogous 2-amino-4-N-piperazinyl-6-aryl-pteridine series, moving the methoxy substituents on the aryl ring from the 3,4- to alternative positions resulted in substantial loss of immunosuppressive activity, with MLR IC50 values shifting by >100-fold across regioisomers [1]. For the dimethylphenyl series, no head-to-head biological data are publicly available; the differentiation is currently structural, based on the distinct electronic (sigma) and steric parameters of the 3,4- vs. 2,5- vs. 2,4-dimethylphenyl groups, which are predicted to alter both target binding and metabolic stability [2].

Pteridine Regioisomer Structure-Activity Relationship

Piperazine N-Alkyl Chain Length Differentiation: Ethyl vs. Methyl Substitution

The target compound (CAS 946348-86-3) bears an N-ethyl substituent on the piperazine ring, distinguishing it from the N-methyl analog N-(3,4-dimethylphenyl)-2-(4-methylpiperazin-1-yl)pteridin-4-amine (CAS 946289-84-5) . In the extensively characterized 2-amino-4-N-piperazinyl-6-(3,4-dimethoxyphenyl)pteridine series, variation of the piperazine N-substituent from methyl to ethyl to hydroxyethyl profoundly affected both in vitro potency and in vivo pharmacokinetics. Specifically, in that series, the N-ethylpiperazine derivative 4AZA1378 displayed an MLR IC50 of 4 nM and a TNF-α IC50 of 80 nM, and demonstrated efficacy in a TNBS-induced colitis model in mice, whereas the unsubstituted piperazine parent compound was essentially inactive in both assays [1]. While no analogous data exist for the dimethylphenyl series, the ethyl group increases lipophilicity and steric bulk relative to methyl, which is expected to alter membrane permeability, CYP450 metabolic stability, and binding pocket occupancy [2].

Pteridine Piperazine Alkyl Chain Structure-Activity Relationship

Physicochemical Property Profile: Calculated LogP, Molecular Weight, and Hydrogen Bonding Capacity

The target compound has a calculated logP of 2.564 (ZINC) and a molecular weight of 363.5 g/mol, placing it within favorable drug-like chemical space per Lipinski's Rule of Five [1]. The compound possesses 7 heteroatoms (all nitrogen) comprising 4 aromatic nitrogen atoms in the pteridine core, 2 piperazine nitrogens, and 1 anilino nitrogen, yielding a fraction sp3 of 0.40 [2]. The regioisomeric analog N-(2,5-dimethylphenyl)-2-(4-ethylpiperazin-1-yl)pteridin-4-amine shares the identical molecular formula and calculated logP range, making the two compounds physicochemically nearly indistinguishable in silico, yet structurally distinct in 3D conformation and electrostatic potential surface . The N-methylpiperazine analog (CAS 946289-84-5) has a lower molecular weight (349.4 g/mol) and a correspondingly lower predicted logP (~2.0–2.3), which would translate to higher aqueous solubility and potentially reduced membrane permeation relative to the N-ethyl derivative .

Physicochemical Properties Drug-likeness logP Pteridine

ChEMBL and ZINC Database Status: Absence of Curated Bioactivity Data

As of ChEMBL 20 and ZINC database records, N-(3,4-dimethylphenyl)-2-(4-ethylpiperazin-1-yl)pteridin-4-amine has no known biological activity annotations, no curated assay results, and no publication references in the ChEMBL corpus [1]. The compound has not been detected in any clinical trials [2]. This contrasts with related pteridine derivatives in the 2-amino-4-N-piperazinyl-6-(3,4-dimethoxyphenyl) series, which have multiple ChEMBL entries with quantitative IC50 data in MLR, TNF-α, and kinase inhibition assays [3]. For procurement decisions, this means the compound's selection must be driven by its structural uniqueness rather than proven biological differentiation. The absence of pre-existing data also implies that the compound is available for novel target screening without intellectual property encumbrances from prior published bioactivity [4].

ChEMBL Bioactivity Database Screening

Research and Procurement Application Scenarios for N-(3,4-Dimethylphenyl)-2-(4-ethylpiperazin-1-yl)pteridin-4-amine (CAS 946348-86-3)


Chemical Probe for Pteridine Scaffold Structure-Activity Relationship (SAR) Expansion

The compound serves as a rationally designed structural probe to interrogate the contribution of the 3,4-dimethylphenyl substitution pattern—a regioisomer distinct from the more commonly explored 3,4-dimethoxyphenyl motif—to biological activity in the pteridine class. Procurement of this compound alongside its 2,4- and 2,5-dimethylphenyl regioisomers (CAS 946297-77-4 and 946298-01-7) and the N-methylpiperazine analog (CAS 946289-84-5) enables systematic SAR profiling to determine how the electronic and steric properties of the dimethylphenyl group influence target engagement in immunosuppressive, anti-inflammatory, or kinase inhibition assays [1]. This application is supported by the established SAR framework from the 3,4-dimethoxyphenyl pteridine series, which demonstrated that aryl substitution pattern is a primary driver of potency .

Novel Chemical Starting Point for Immunosuppressive or Anti-Inflammatory Drug Discovery

Given that the 2-amino-4-N-piperazinyl-6-aryl-pteridine chemotype has validated immunosuppressive activity with clinical potential (exemplified by compounds achieving MLR IC50 values of 4–50 nM and in vivo efficacy in TNBS-induced colitis models), this specific compound represents an unexplored chemical entity within a pharmacologically privileged scaffold [1]. Its absence from ChEMBL bioactivity records and patent literature (based on available database searches) suggests it may occupy novel chemical space with freedom-to-operate advantages for organizations seeking proprietary starting points for lead optimization . The N-ethylpiperazine substituent provides a defined lipophilicity handle that can be further modulated to optimize ADME properties.

Reference Standard for Analytical Method Development and Quality Control of Pteridine Libraries

With a molecular formula of C20H25N7 (MW 363.5 g/mol), 4 aromatic ring systems, 7 nitrogen heteroatoms, and a calculated logP of 2.564, this compound possesses a well-defined chromatographic and spectroscopic signature suitable for use as a retention time marker, mass calibration standard, or purity reference in HPLC-MS workflows targeting pteridine-based compound libraries [1]. Its structural features—including the ethylpiperazine moiety and the 3,4-dimethylphenyl chromophore—generate distinct UV absorption and MS/MS fragmentation patterns that can serve as analytical benchmarks.

Negative Control or Selectivity Counter-Screen Compound in Pteridine-Targeted Assays

If screening reveals that the 3,4-dimethylphenyl substitution results in significantly reduced potency relative to the 3,4-dimethoxyphenyl series—as predicted by SAR trends in the published literature—this compound may serve as a valuable negative control or selectivity counter-screen tool to confirm that observed biological activity in pteridine phenotypic assays is driven by specific structural motifs rather than nonspecific pteridine core effects [1]. Its commercial availability at ≥95% purity from multiple suppliers supports its routine use as an assay control .

Quote Request

Request a Quote for N-(3,4-dimethylphenyl)-2-(4-ethylpiperazin-1-yl)pteridin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.